molecular formula C9H8FNO2 B2706078 1-Cyclopropyl-2-fluoro-3-nitrobenzene CAS No. 2366994-58-1

1-Cyclopropyl-2-fluoro-3-nitrobenzene

Cat. No. B2706078
CAS RN: 2366994-58-1
M. Wt: 181.166
InChI Key: IMFFSVGQGAILPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-2-fluoro-3-nitrobenzene is a chemical compound with the CAS Number: 2366994-58-1 . It has a molecular weight of 181.17 . The IUPAC name for this compound is 1-cyclopropyl-2-fluoro-3-nitrobenzene . The InChI code for this compound is 1S/C9H8FNO2/c10-9-7 (6-4-5-6)2-1-3-8 (9)11 (12)13/h1-3,6H,4-5H2 .


Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-2-fluoro-3-nitrobenzene consists of a benzene ring substituted with a cyclopropyl group, a fluorine atom, and a nitro group . The exact positions of these substituents on the benzene ring can be inferred from the compound’s IUPAC name .


Physical And Chemical Properties Analysis

1-Cyclopropyl-2-fluoro-3-nitrobenzene is a solid at room temperature . It should be stored at -20°C . More specific physical and chemical properties such as melting point, boiling point, and solubility might be available in specialized chemical databases.

Scientific Research Applications

Chemical Synthesis and Molecular Studies

1-Cyclopropyl-2-fluoro-3-nitrobenzene and its derivatives are primarily used in chemical synthesis and molecular studies. For instance, a study describes the synthesis of imidazo[1,5-a]quinoxaline amides and carbamates, exhibiting a wide range of intrinsic efficacies, starting with the addition of DL-glutamic acid to 1-fluoro-2-nitrobenzene (Tenbrink et al., 1994). Another research highlights the preparation of 2-Fluoro-5-nitrobenzonitrile and investigates its reactions with amines, amino acids, and NH-heteroaromatic compounds, providing insights into the molecular structures of the compounds (Wilshire, 1967).

Novel Synthesis Methods

Innovative methods in the synthesis of aromatic compounds are also a significant application area. A study presents a novel method for preparing aromatic compounds containing cyclopropoxy via a nucleophilic aromatic substitution reaction of fluoroaromatic compounds with cyclopropanol under mild conditions (Jin et al., 2019). Similarly, research on the N-1 arylation of uracil derivatives using 1-fluoro-4-nitrobenzene or 1-fluoro-2,4-dinitrobenzene highlights the role of these compounds in the synthesis of biologically active substances (Gondela & Walczak, 2006).

Molecular Characterization and Reaction Studies

Characterization of novel compounds and understanding their reaction mechanisms is another application. The study by Sweeney et al. (2018) on 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, synthesized by reacting commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid, is an example of this, providing detailed characterizations including X-ray crystallography and various spectroscopy methods (Sweeney, McArdle, & Aldabbagh, 2018).

Comparative Studies of Substituent Effects

Comparative studies examining the effects of substituents like nitro and fluoro in reactions are also notable. For instance, research by Khalfina and Vlasov (2007) explores the relative mobility of nitro and fluoro substituents in different compounds, providing insights into the reaction mechanisms and selectivity (Khalfina & Vlasov, 2007).

Safety and Hazards

1-Cyclopropyl-2-fluoro-3-nitrobenzene is considered hazardous. It has the signal word “Warning” and is associated with the hazard statements H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and that it can cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-cyclopropyl-2-fluoro-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-9-7(6-4-5-6)2-1-3-8(9)11(12)13/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFFSVGQGAILPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=CC=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.